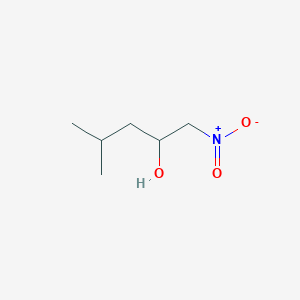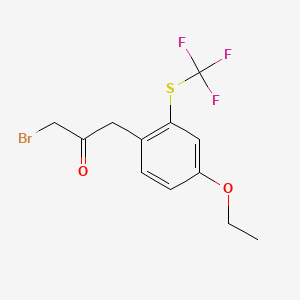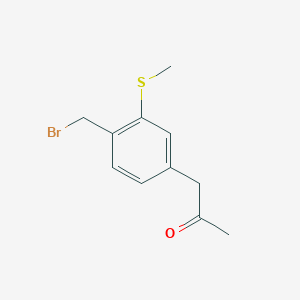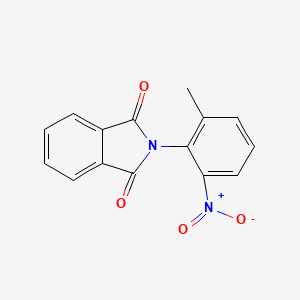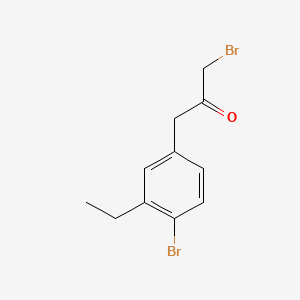
rac-(3R,5S)-4-hydroxyadamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid group at the 1-position. The unique structure of adamantane derivatives makes them interesting for various applications in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the oxidation of 1-adamantanol to form 1-adamantanone, followed by a carboxylation reaction to introduce the carboxylic acid group. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-adamantane-1-carboxylic acid.
Reduction: Formation of 4-hydroxyadamantane-1-methanol.
Substitution: Formation of esters, ethers, or amides depending on the reagents used.
科学的研究の応用
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
4-oxo-adamantane-1-carboxylic acid: Similar structure but with a ketone group instead of a hydroxyl group.
1-adamantanecarboxylic acid: Lacks the hydroxyl group at the 4-position.
4-hydroxyadamantane: Lacks the carboxylic acid group at the 1-position.
Uniqueness
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
(3S,5R)-4-hydroxyadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14)/t6?,7-,8+,9?,11? |
InChIキー |
DFNDMKWFBDOGMU-BFRHRWFQSA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)C(=O)O |
正規SMILES |
C1C2CC3CC(C2)(CC1C3O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


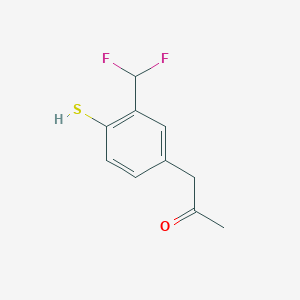
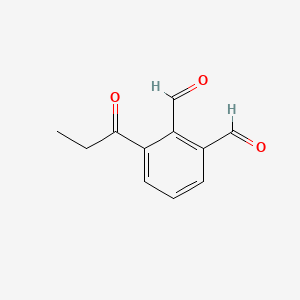
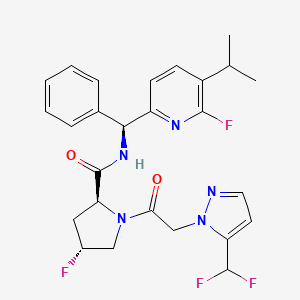
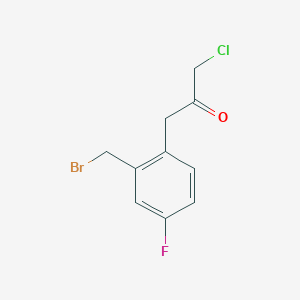
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
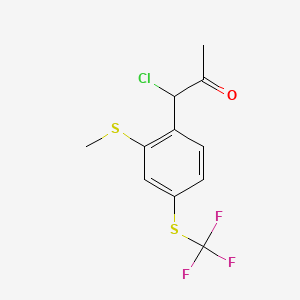
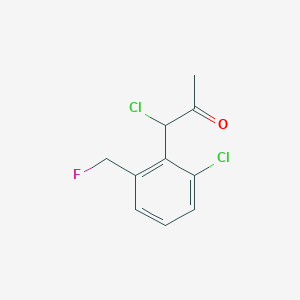
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
